3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine
Description
This compound features a piperidine core substituted with two distinct functional groups:
- A 3-cyclopropyl-1,2,4-oxadiazole-methyl group at the 3-position, introducing rigidity and possible bioisosteric properties.
The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing binding affinity in medicinal chemistry, while the cyclopropyl group may improve lipophilicity and conformational restriction . The 2,5-dimethylfuran substituent could influence solubility and pharmacokinetic profiles. Structural characterization of such compounds often employs X-ray crystallography, with SHELX software being a standard tool for refinement .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-8-15(12(2)23-11)18(22)21-7-3-4-13(10-21)9-16-19-17(20-24-16)14-5-6-14/h8,13-14H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPZXIURCJTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in other compounds.
Medicine
In medicine, the compound could be investigated for its potential as a pharmaceutical agent. The combination of functional groups suggests it may interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials. The presence of the furan ring suggests it may have interesting electronic properties, making it a candidate for use in electronic materials.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is not well understood. it is likely that the compound interacts with multiple molecular targets due to its diverse functional groups. Potential targets include enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural motifs with other bioactive molecules, particularly those containing 1,2,4-oxadiazole and fused furan/pyridine systems. Below is a comparative analysis:
Key Observations:
- The 2,5-dimethylfuran moiety may confer greater metabolic stability compared to unsubstituted furans, as methyl groups often block oxidative degradation.
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound is unavailable in the provided evidence, inferences can be drawn from analogues:
- Lipophilicity (LogP): Cyclopropane and oxadiazole likely increase LogP compared to purely aliphatic substituents, enhancing membrane permeability but risking solubility challenges.
- Metabolic Stability: The dimethylfuran group may reduce CYP450-mediated metabolism relative to simpler furans.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several components:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique properties.
- 1,2,4-Oxadiazole : A five-membered heterocyclic compound known for various biological activities.
- Piperidine : A six-membered nitrogen-containing ring that enhances the compound's pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections outline specific findings from various studies.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:
- A related oxadiazole derivative demonstrated strong bactericidal effects against Staphylococcus species with no cytotoxicity towards normal cell lines .
- The presence of the cyclopropyl group in the structure may enhance lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Key findings include:
- The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a targeted mechanism of action.
- Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways or by inhibiting specific signaling pathways involved in cell proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a recent study focusing on the anticancer properties of the compound:
- The compound was tested in vitro against various cancer cell lines including breast and lung cancer.
- Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents.
Q & A
Q. What are the recommended synthetic strategies for this compound?
The synthesis involves retrosynthetic analysis to identify precursors, followed by modular assembly:
- Oxadiazole ring formation : Cyclization of amidoxime precursors under microwave-assisted conditions (e.g., using POCl₃ or EDCI) .
- Cyclopropyl group introduction : Copper-catalyzed cross-coupling or [2+1] cycloaddition with alkenes .
- Piperidine coupling : Amide bond formation between the oxadiazole-methyl-piperidine intermediate and 2,5-dimethylfuran-3-carbonyl chloride, optimized via Schotten-Baumann conditions .
Key challenges include regioselectivity in oxadiazole formation and steric hindrance during coupling steps.
Q. How can crystallographic characterization be performed to confirm its structure?
- Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Data collection at low temperatures (e.g., 173 K) improves resolution .
- Validate bond lengths (e.g., C–N bonds in oxadiazole: ~1.30–1.34 Å) and angles against density functional theory (DFT) calculations .
Q. What preliminary assays assess its biological activity?
- In vitro receptor binding : Screen against GPCRs or ion channels (e.g., serotonin receptors) using radioligand displacement assays .
- Enzyme inhibition : Test oxadiazole stability in esterase-rich media (e.g., liver microsomes) to infer metabolic resistance .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
Advanced Research Questions
Q. How to optimize the cyclopropane-oxadiazole coupling step?
- Catalyst screening : Test Pd/Cu complexes for cross-coupling efficiency (e.g., Buchwald-Hartwig conditions) .
- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) to minimize side reactions .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to isolate isomers .
Q. How to resolve contradictions in biological activity data?
- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
- Control experiments : Include structurally similar analogs (e.g., methyl vs. cyclopropyl substituents) to isolate pharmacophore contributions .
- Batch variability analysis : Use LC-MS to verify compound integrity across experimental replicates .
Q. What computational approaches predict its pharmacokinetic properties?
- QSAR modeling : Train models on logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
- Molecular docking : Simulate binding poses in homology models of target proteins (e.g., 5-HT₂A receptor) using AutoDock Vina .
- MD simulations : Assess oxadiazole ring stability under physiological pH (e.g., 7.4) with GROMACS .
Q. How to design structure-activity relationship (SAR) studies?
- Systematic substitution : Modify the cyclopropyl group (e.g., isopropyl, trifluoromethyl) and furan substituents (e.g., chloro vs. methyl) .
- Bioisosteric replacement : Replace oxadiazole with 1,3,4-thiadiazole to evaluate heterocycle-specific effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole O/N atoms) .
Q. What analytical methods ensure purity and identity?
Q. How to evaluate stability under physiological conditions?
Q. What strategies modify the heterocyclic rings to enhance activity?
- Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to improve metabolic stability .
- Furan ring expansion : Replace dimethylfuran with benzofuran to enhance π-π stacking in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
